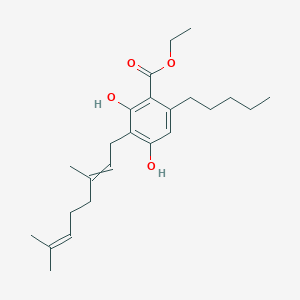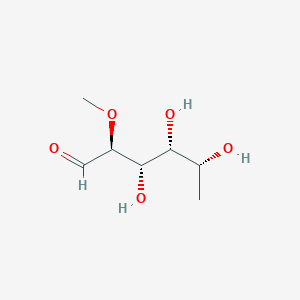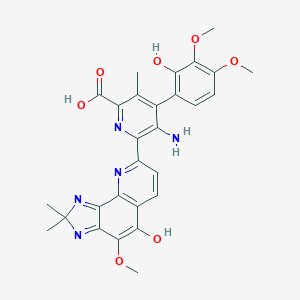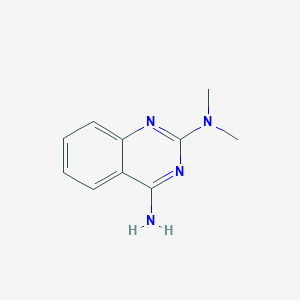![molecular formula C11H14N4O4 B231452 2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as APY and is a derivative of pyrrolopyrimidine.
作用機序
The mechanism of action of APY involves the inhibition of various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). These enzymes are essential for cancer cell growth and proliferation. By inhibiting their activity, APY can prevent the growth and proliferation of cancer cells.
生化学的および生理学的効果
APY has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells, inhibit the activity of various enzymes, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using APY in lab experiments is its high yield and purity. It is also a relatively stable compound, making it easy to handle and store. However, one of the limitations of using APY in lab experiments is its high cost. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on APY. One potential application is in the development of new cancer therapies. APY has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new drugs for other diseases such as Alzheimer's and Parkinson's disease. APY has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases.
In conclusion, APY is a promising compound that has potential applications in various fields such as medicine, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting compound for further research.
合成法
The synthesis of APY involves the reaction of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid with formaldehyde and tetrahydrofuran in the presence of a catalyst. The resulting compound is then reduced to obtain APY in high yield and purity.
科学的研究の応用
APY has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of various enzymes that are essential for cancer cell growth and proliferation. APY has also been found to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
特性
製品名 |
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
(2R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7?,8?,11-/m1/s1 |
InChIキー |
HDZZVAMISRMYHH-IIXPVKPNSA-N |
異性体SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3C(C([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
正規SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)






![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)



